5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
3-methyl-5-methylsulfonyl-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOVSJUKURJWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of the Pyridine Ring
Methanesulfonyl groups are introduced via electrophilic aromatic sulfonation. For instance, treating 3-methyl-oxazolo[5,4-b]pyridine with methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at 0–25°C could yield the 5-methanesulfonyl derivative. This method parallels sulfonation strategies for related heterocycles.
Reaction Conditions :
Palladium-Catalyzed Coupling for Sulfonyl Group Installation
Heck or Suzuki-Miyaura couplings could position sulfonyl groups post-cyclization. For example, a brominated intermediate (e.g., 5-bromo-3-methyl-oxazolo[5,4-b]pyridine) might undergo palladium-catalyzed coupling with methanesulfonylboronic acid. However, sulfonyl boronic acids are less common, necessitating alternative reagents like sodium methanesulfinate under Cu-catalyzed conditions.
Example Protocol :
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Reagents : NaSO₂Me (2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 110°C.
Simultaneous Cyclization and Functionalization
One-Pot Cyclization-Sulfonation
A streamlined approach involves using a pre-sulfonated carboxylic acid derivative during cyclization. For instance, 2-amino-4-hydroxy-5-methylpyridine could react with methanesulfonylacetic acid in PPSE to concurrently form the oxazole ring and install the sulfonyl group.
Hypothetical Pathway :
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Reactants : 2-Amino-4-hydroxy-5-methylpyridine + methanesulfonylacetic acid.
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Conditions : PPSE, 180°C, 4 h.
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Outcome : Direct formation of 5-methanesulfonyl-3-methyl-oxazolo[5,4-b]pyridine.
Challenges :
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Stability of the methanesulfonyl group under high-temperature PPSE conditions.
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Competing decomposition or side reactions.
Methyl Group Introduction
Friedel-Crafts Alkylation
While pyridine’s electron-deficient nature limits classical Friedel-Crafts reactivity, directed ortho-metalation (DoM) strategies could enable methyl group installation. For example, lithiation of a 5-methanesulfonyl-oxazolo[5,4-b]pyridine at the 3-position, followed by quenching with methyl iodide, would yield the 3-methyl derivative.
Protocol :
Cyclization with Methyl-Containing Precursors
Using 2-amino-4-hydroxy-5-methylpyridine as the starting material avoids post-cyclization alkylation. This substrate could be synthesized via bromination and hydrolysis of a pre-methylated oxazolone, as demonstrated for brominated analogs.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
While no crystal structure is reported for the title compound, related oxazolo[4,5-b]pyridines exhibit planar heterocyclic cores with bond lengths of 1.36 Å (C=N) and 1.45 Å (C-O).
Challenges and Optimization
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Regioselectivity : Ensuring sulfonation occurs at the 5-position requires careful control of directing effects. The oxazole ring’s electron-donating nature may favor electrophilic attack at the para position.
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Functional Group Tolerance : PPSE and PPA may degrade sensitive sulfonyl groups, necessitating milder cyclization agents like Eaton’s reagent.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features an oxazole ring fused with a pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. The presence of the methanesulfonyl group enhances its reactivity and solubility in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine, as promising candidates for anticancer therapies. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic activity of several oxazolo[5,4-b]pyridine derivatives against human cancer cell lines (A549, MCF7, LoVo, HT29). The results showed that certain derivatives had lower half-maximal cytotoxic concentrations (CC50) compared to established chemotherapeutics like cisplatin and 5-fluorouracil. Specifically:
| Compound ID | Cell Line | CC50 (µM) | Comparison Drug | Comparison Drug CC50 (µM) |
|---|---|---|---|---|
| 3g | HT29 | 58.44 | Cisplatin | 47.17 |
| 3g | HT29 | 58.44 | 5-FU | 381.16 |
The selectivity index for compound 3g indicated a favorable toxicity profile, being significantly less toxic to normal human dermal fibroblasts (NHDFs) compared to cancer cells, suggesting its potential as a targeted therapy for colorectal cancer .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods including electrophilic aromatic substitution and nucleophilic substitution reactions. The flexibility in synthetic pathways allows for the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties.
Further Research Directions
Ongoing research is necessary to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Future studies should focus on:
- In vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the specific pathways affected by these compounds.
- Structural Modifications : To optimize potency and selectivity against cancer cells while minimizing toxicity.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The oxazolo[5,4-b]pyridine core is highly modular, with substituents at positions 3, 4, 5, and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Sulfonyl vs. Carboxylic Acid : The methanesulfonyl group in the target compound offers superior solubility in polar solvents compared to carboxylic acid derivatives, which may ionize at physiological pH .
- Aromatic vs. Alkyl Substituents : Phenyl or methoxyphenyl groups (e.g., in ) enhance π-π stacking with biological targets, whereas methyl or cyclopropyl groups (e.g., ) may reduce steric hindrance.
- Heterocyclic Diversity : The oxadiazole analog demonstrates how core heterocycle changes (oxazolo vs. oxadiazole) alter electronic properties and binding modes.
Physicochemical Properties
Notes: The target’s lower logP and higher solubility make it more suitable for oral bioavailability than bulkier analogs .
Biological Activity
5-Methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an oxazole ring fused with a pyridine structure, which is known to influence its biological activity. The presence of the methanesulfonyl group enhances its solubility and may play a role in its interactions with biological targets.
Research indicates that compounds within the oxazolo[5,4-b]pyridine class exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies suggest that these compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit phosphoinositide 3-kinase (PI3K), which is critical for cell growth and survival .
- Receptor Binding : The structural features of this compound may allow it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression .
Anticancer Activity
Several studies have explored the anticancer potential of oxazolo[5,4-b]pyridine derivatives. For example:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to oxazolo[5,4-b]pyridine showed IC50 values in the micromolar range against human tumor cell lines such as HeLa and HCT116 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.36 |
| This compound | HCT116 | 1.8 |
Anti-inflammatory Properties
Research has indicated that the compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
- Metabolite Analysis : Another investigation focused on the pharmacokinetics and metabolism of related compounds where metabolites were identified using HPLC-MS/MS techniques. This analysis provided insights into how structural modifications influence biological activity and metabolism .
Q & A
Advanced Research Question
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the methanesulfonyl group to track reaction pathways .
- DFT calculations : Model transition states for sulfonation or ring-opening reactions .
- Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling reactions involving the oxazole ring .
Case Study : highlights the use of KOH in ethanol for condensation reactions, which may stabilize intermediates via hydrogen bonding .
How can structure-activity relationships (SAR) be established for derivatives of this compound?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl in ) and compare bioactivity .
- QSAR modeling : Use descriptors like logP and polar surface area to predict membrane permeability or target binding .
- Pharmacophore mapping : Identify critical moieties (e.g., the oxazole ring’s nitrogen atoms) for interactions with biological targets .
Data-Driven Approach : correlates pyridine derivatives’ antimicrobial activity with electron-withdrawing substituents, suggesting the methanesulfonyl group’s role in enhancing potency .
What are the challenges in characterizing degradation products of this compound under physiological conditions?
Advanced Research Question
- Hydrolysis pathways : The oxazole ring may undergo ring-opening in acidic environments, forming carboxylic acid derivatives (e.g., as seen in ) .
- Metabolite profiling : Use LC-MS/MS to detect sulfonic acid or methyl-oxidized metabolites .
- Stability studies : Monitor degradation kinetics at varying pH and temperature to guide formulation strategies .
How does the methanesulfonyl group influence the compound’s electronic properties?
Basic Research Question
- Computational analysis : Density Functional Theory (DFT) reveals the sulfonyl group’s electron-withdrawing effect, which polarizes the oxazole ring and enhances electrophilicity .
- Spectroscopic evidence : IR spectroscopy shows strong S=O stretching vibrations at ~1350–1200 cm, confirming its electronic impact .
What are the best practices for ensuring reproducibility in synthetic protocols?
Basic Research Question
- Document reaction parameters : Precise temperature (±2°C), solvent purity (HPLC-grade), and catalyst lot numbers .
- Validation : Cross-check spectral data with published benchmarks (e.g., NMR shifts in ) .
- Open data sharing : Deposit synthetic procedures in repositories like PubChem or Zenodo for community verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
